molecular formula C25H23ClN4O3 B11319630 5-{4-[(2-chlorophenyl)carbonyl]piperazin-1-yl}-2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

5-{4-[(2-chlorophenyl)carbonyl]piperazin-1-yl}-2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B11319630
M. Wt: 462.9 g/mol
InChI Key: AQOQAVAEYRGOJG-FMIVXFBMSA-N
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Description

5-[4-(2-CHLOROBENZOYL)PIPERAZIN-1-YL]-2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that features a piperazine ring, an oxazole ring, and various substituents including a chlorobenzoyl group and an ethoxyphenyl group

Preparation Methods

The synthesis of 5-[4-(2-CHLOROBENZOYL)PIPERAZIN-1-YL]-2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps. The synthetic route may include the following steps:

    Formation of the Piperazine Derivative: The piperazine ring is functionalized with a 2-chlorobenzoyl group through a nucleophilic substitution reaction.

    Synthesis of the Oxazole Ring: The oxazole ring is constructed via a cyclization reaction involving appropriate precursors.

    Coupling Reactions: The ethoxyphenyl group is introduced through a coupling reaction, such as a Heck reaction, to form the final product.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

5-[4-(2-CHLOROBENZOYL)PIPERAZIN-1-YL]-2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxazole ring or other parts of the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-[4-(2-CHLOROBENZOYL)PIPERAZIN-1-YL]-2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies to understand its interaction with biological targets.

    Industry: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[4-(2-CHLOROBENZOYL)PIPERAZIN-1-YL]-2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring and other functional groups allow the compound to bind to specific sites, modulating the activity of these targets. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar compounds to 5-[4-(2-CHLOROBENZOYL)PIPERAZIN-1-YL]-2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE include:

These compounds share structural similarities, such as the presence of a piperazine ring and various substituents

Properties

Molecular Formula

C25H23ClN4O3

Molecular Weight

462.9 g/mol

IUPAC Name

5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C25H23ClN4O3/c1-2-32-19-10-7-18(8-11-19)9-12-23-28-22(17-27)25(33-23)30-15-13-29(14-16-30)24(31)20-5-3-4-6-21(20)26/h3-12H,2,13-16H2,1H3/b12-9+

InChI Key

AQOQAVAEYRGOJG-FMIVXFBMSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4Cl)C#N

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4Cl)C#N

Origin of Product

United States

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